N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H25FN2O6 and its molecular weight is 504.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Properties
Research into compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide often focuses on their structural aspects, properties, and reactions with other chemicals. For example, studies on isoquinoline derivatives and their interaction with mineral acids have revealed their potential in forming gels and crystalline solids, showing the importance of structural analysis in understanding compound behaviors (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Application in Drug Development
Compounds with similar structures are synthesized through various chemical reactions and evaluated for their potential as drug candidates. For instance, the synthesis of (±)-crispine A via an acyliminium ion cyclisation shows the complex synthetic pathways utilized in creating bioactive molecules with potential pharmaceutical applications (King, 2007).
Analgesic and Anti-inflammatory Activities
Some derivatives have been studied for their analgesic and anti-inflammatory activities, indicating the potential therapeutic applications of these compounds in treating pain and inflammation. Research demonstrates the analgesic effects comparable to standard treatments, providing insights into their mechanism of action and potential clinical uses (Yusov et al., 2019).
Antitumor Activity and Molecular Docking Study
The antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation through molecular docking methodologies highlight the compound's role in cancer research. Such studies aim to identify novel therapeutics with improved efficacy against various cancer types (Al-Suwaidan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Explorations into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs demonstrate the multidisciplinary applications of these compounds, ranging from renewable energy technologies to biochemical research (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-19-8-5-17(6-9-19)27(33)22-15-31(24-12-7-18(29)13-21(24)28(22)34)16-26(32)30-23-11-10-20(35-2)14-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZAFPGJDJJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.